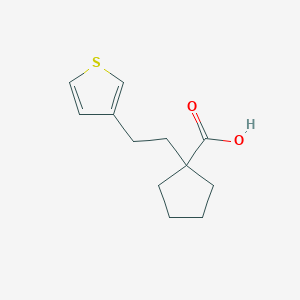
1-(2-(Thiophen-3-yl)ethyl)cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Thiophen-3-yl)ethyl)cyclopentane-1-carboxylic acid is an organic compound that features a cyclopentane ring substituted with a carboxylic acid group and a thiophene ring
Vorbereitungsmethoden
The synthesis of 1-(2-(Thiophen-3-yl)ethyl)cyclopentane-1-carboxylic acid can be achieved through several routes:
Palladium-Catalyzed Hydrocarboxylation: This method involves the reaction of cyclopentene with carbon monoxide and water in the presence of a palladium catalyst to form cyclopentanecarboxylic acid.
Base-Induced Ring Contraction: Another approach involves the base-induced ring contraction of 2-chlorocyclohexanone to yield methyl cyclopentanecarboxylate, which can then be hydrolyzed to the carboxylic acid.
Analyse Chemischer Reaktionen
1-(2-(Thiophen-3-yl)ethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-(Thiophen-3-yl)ethyl)cyclopentane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and antimicrobial agents.
Material Science: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It is employed in the synthesis of dyes and fragrances, contributing to the creation of unique and complex scents.
Wirkmechanismus
The mechanism of action of 1-(2-(Thiophen-3-yl)ethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-(Thiophen-3-yl)ethyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds:
Cyclopentanecarboxylic Acid: This compound lacks the thiophene ring and has different chemical properties and applications.
Thiophene Derivatives: Compounds such as 2-thiophenecarboxylic acid and 3-thiophenecarboxylic acid share the thiophene ring but differ in their substitution patterns and reactivity.
Eigenschaften
Molekularformel |
C12H16O2S |
|---|---|
Molekulargewicht |
224.32 g/mol |
IUPAC-Name |
1-(2-thiophen-3-ylethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H16O2S/c13-11(14)12(5-1-2-6-12)7-3-10-4-8-15-9-10/h4,8-9H,1-3,5-7H2,(H,13,14) |
InChI-Schlüssel |
PBUMHILBJQABFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(CCC2=CSC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(Trifluoromethyl)pyridin-2-YL]methanesulfonyl chloride](/img/structure/B13523851.png)
![5-Methyl[1,3]thiazolo[3,2-d]tetrazole](/img/structure/B13523860.png)
![2-{[(4-Carbamoylphenyl)amino]methyl}phenyl sulfurofluoridate](/img/structure/B13523870.png)
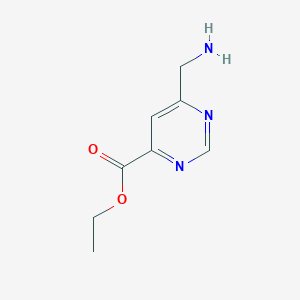
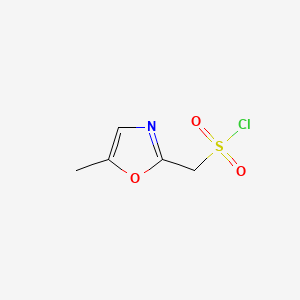
![Ethyl2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B13523898.png)

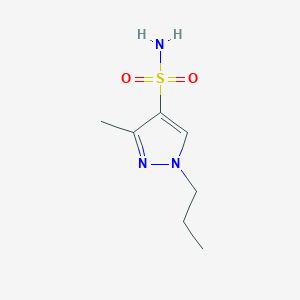
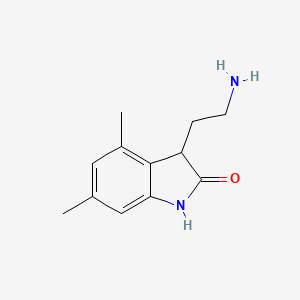
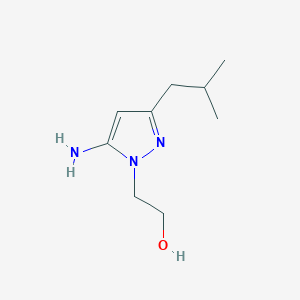
![1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13523927.png)
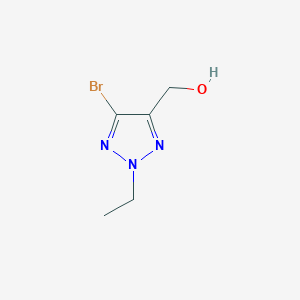
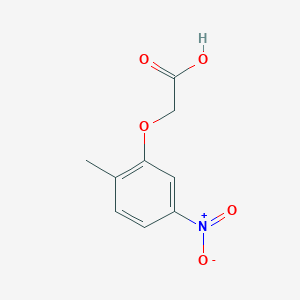
amine](/img/structure/B13523951.png)
